2,2-Diallylpiperidine hydrochloride

Description

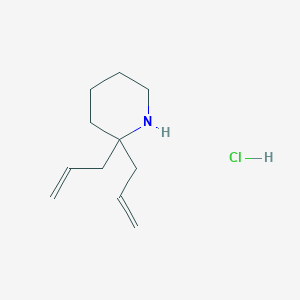

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-bis(prop-2-enyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c1-3-7-11(8-4-2)9-5-6-10-12-11;/h3-4,12H,1-2,5-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBADOSIQUICOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCCN1)CC=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Diallylpiperidine Hydrochloride

Development of Chemical Pathways for Synthesis

The synthesis of 2,2-diallylpiperidine (B12464727) hydrochloride is centered on the initial formation of the 2,2-diallylpiperidine free base, for which the diallylation of a suitable lactam precursor is a key strategy.

Exploration of Diverse Chemical Reaction Sequences

A prominent chemical pathway for the synthesis of 2,2-diallylated nitrogen heterocycles involves the reaction of lactams containing an N-H bond with allylic boranes. Specifically, δ-valerolactam can serve as a precursor to the piperidine (B6355638) ring. The reaction, when heated in a suitable solvent such as tetrahydrofuran (B95107) (THF), proceeds via the diallylation of the lactam at the carbonyl carbon. This is followed by a deboronation step to yield the 2,2-diallylpiperidine. researchgate.netresearchgate.net

An alternative, though less direct, conceptual approach could involve the sequential alkylation of a protected piperidine derivative. For instance, an N-protected piperidone could be subjected to an enamine or enolate alkylation with an allyl halide. However, achieving dialkylation at the same carbon atom can be challenging and may lead to a mixture of products.

Once the 2,2-diallylpiperidine free base is obtained, the final step is its conversion to the hydrochloride salt. This is typically achieved by treating the free base with a source of hydrogen chloride. A common laboratory method involves dissolving the amine in an appropriate solvent and introducing anhydrous hydrogen chloride gas or a solution of HCl in an organic solvent like diethyl ether or isopropanol. A more contemporary method involves the in-situ generation of hydrohalogenic acid. For example, the use of a trialkylsilyl halide, such as trimethylsilyl (B98337) chloride, in a protic solvent can facilitate the clean formation of the hydrochloride salt. google.com

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 2,2-diallylpiperidine hydrochloride is highly dependent on the optimization of various reaction parameters.

The choice of solvent is critical in both the diallylation and the salt formation steps. For the allylboration of δ-valerolactam, a non-protic, ethereal solvent like tetrahydrofuran (THF) is generally preferred to maintain the reactivity of the organoborane reagent. researchgate.netresearchgate.net For the subsequent hydrochloride salt formation, the solvent system should be chosen to facilitate the precipitation of the salt, thus driving the reaction to completion and simplifying purification. A combination of a solvent in which the free base is soluble, and a non-solvent for the hydrochloride salt is often employed.

In the diallylation of δ-valerolactam, the stoichiometry of the allylborane reagent is a key factor. An excess of the allylborane is typically required to ensure complete diallylation. The controlled, often dropwise, addition of the reagents can help to manage the reaction exothermicity and improve yields. For the hydrochloride salt formation, a slight excess of the acid source is generally used to ensure complete conversion of the free base to the salt.

A representative set of reaction conditions for the synthesis of a 2,2-disubstituted piperidine and its subsequent salt formation is outlined in the table below. Please note that these are illustrative examples based on related syntheses and may require further optimization for the specific synthesis of this compound.

| Step | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Diallylation | δ-Valerolactam | Triallylborane | THF | 60-70 | 12-24 | 60-80 |

| Hydrochloride Formation | 2,2-Diallylpiperidine | Trimethylsilyl chloride/Methanol (B129727) | Diethyl Ether | 0-25 | 1-2 | >90 |

Table 1: Representative Reaction Conditions

The diallylation of the lactam typically requires elevated temperatures to overcome the activation energy of the reaction, with reaction times often extending over several hours to ensure completion. researchgate.net In contrast, the formation of the hydrochloride salt is generally a rapid, exothermic process that is often carried out at lower temperatures to control the reaction and facilitate the clean precipitation of the product.

Stereoselective and Enantioselective Synthesis Approaches

The development of stereoselective and enantioselective methods for the synthesis of 2,2-diallylpiperidine is a significant challenge due to the creation of a quaternary stereocenter at the C2 position. While specific methods for the asymmetric synthesis of 2,2-diallylpiperidine are not extensively documented, principles from related stereoselective piperidine syntheses can be considered. rsc.orgrsc.org

One potential strategy involves the use of a chiral auxiliary attached to the nitrogen atom of the piperidine precursor. This auxiliary could direct the facial attack of the allyl nucleophiles, leading to a diastereoselective diallylation. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched 2,2-diallylpiperidine.

Another approach could involve the asymmetric hydrogenation of a suitable prochiral precursor, such as an α-trifluoromethylidene lactam, using a chiral rhodium catalyst. rsc.org While this has been demonstrated for the synthesis of chiral 2,2,2-trifluoroethyl lactams, a similar strategy could potentially be adapted for the synthesis of a diallylated precursor.

Furthermore, the use of chiral allylborane reagents in the diallylation of the lactam precursor could induce asymmetry at the C2 position. Chiral allylboranes derived from terpenes like α-pinene have been successfully employed in other asymmetric allylations and could be explored for this purpose. researchgate.net

| Approach | Principle | Potential Chiral Source | Expected Outcome |

| Chiral Auxiliary | Diastereoselective alkylation | Chiral amine or alcohol | Diastereomeric mixture, separable to yield enantiopure product after auxiliary removal |

| Asymmetric Catalysis | Enantioselective hydrogenation of a prochiral precursor | Chiral metal catalyst (e.g., Rh-based) | Enantiomerically enriched product |

| Chiral Reagents | Asymmetric allylation | Chiral allylborane (e.g., derived from α-pinene) | Enantiomerically enriched product |

Table 2: Potential Stereoselective Approaches

Asymmetric Synthetic Routes to Piperidine Analogues

The creation of piperidine rings with precise control over stereochemistry is a significant challenge in organic synthesis. Asymmetric strategies are broadly categorized into those controlled by chiral auxiliaries and those employing catalytic asymmetric reactions. thieme-connect.com

Chiral Auxiliary-Controlled Methods

Chiral auxiliary-controlled methods involve temporarily incorporating a chiral molecule into the synthetic sequence to direct the stereochemical outcome of a key bond-forming reaction. york.ac.uk This approach has been successfully applied to the synthesis of various piperidine alkaloids. researchgate.net The auxiliary is typically removed in a later step and can often be recycled. york.ac.uk

Several types of auxiliaries have proven effective:

Carbohydrate-based auxiliaries , such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine, have been used to achieve high diastereoselectivity in the synthesis of piperidine derivatives. researchgate.net These auxiliaries guide nucleophilic additions to corresponding N-functionalized aldimines through a combination of steric, stereoelectronic, and complexing effects. researchgate.net

Organometallic complexes , like the η4-dienetricarbonyliron complex, can function as powerful chiral auxiliaries. nih.gov In one study, this complex exerted complete stereocontrol during a double reductive amination cascade to form a 2-dienyl-substituted piperidine, yielding a single diastereoisomeric product. nih.gov

Chiral enamides have been employed in stereoselective α-amidoalkylation reactions. uni-muenchen.de For instance, a chiral cyclic enamide was coupled with silyl (B83357) enol ethers to produce α-substituted amides, which were then converted into α-substituted piperidines of high enantiomeric purity. uni-muenchen.de

Table 1: Examples of Chiral Auxiliary-Controlled Methods for Piperidine Synthesis

| Chiral Auxiliary | Reaction Type | Key Features | Reference |

| D-Arabinopyranosylamine | Domino Mannich–Michael reaction | High diastereoselectivity in forming N-arabinosyl dehydropiperidinones. | researchgate.net |

| η4-Dienetricarbonyliron complex | Double reductive amination cascade | Complete stereocontrol, yielding a single diastereoisomer. | nih.gov |

| Chiral cyclic enamide | α-Amidoalkylation | Produces α-substituted piperidines with high enantiomeric purity. | uni-muenchen.de |

Catalytic Asymmetric Reactions

Catalytic asymmetric reactions offer an efficient alternative to stoichiometric chiral auxiliaries, as only a small amount of a chiral catalyst is needed to generate large quantities of enantioenriched product. acs.orgacs.org These methods are highly valued for their atom economy and efficiency. acs.org

Key catalytic strategies include:

Rhodium-catalyzed reactions : Rhodium complexes have been used in various asymmetric transformations. One method involves a [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate to construct polysubstituted piperidines with high enantioselectivity. nih.gov Another powerful approach is the Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives, which provides access to a wide range of enantioenriched 3-substituted piperidines. snnu.edu.cnorganic-chemistry.org

Phosphine-catalyzed annulations : Chiral phosphines can catalyze the [4 + 2] annulation of imines with allenes to furnish functionalized piperidine derivatives. acs.org For example, a C2-symmetric chiral phosphepine was shown to be an effective catalyst for this process, yielding products with very good stereoselectivity. acs.org

Deprotonation/Ring Expansion : A catalytic asymmetric deprotonation of N-Boc pyrrolidine (B122466) using a chiral sparteine (B1682161) ligand, followed by trapping with an aldehyde and subsequent ring expansion, provides a concise route to chiral β-hydroxy piperidines. acs.org

Table 2: Overview of Catalytic Asymmetric Reactions for Piperidine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Outcome | Reference |

| [Rh(C2H4)2Cl]2 / Chiral Ligand | [2+2+2] Cycloaddition | Alkenyl isocyanates, Alkynes | Access to polysubstituted piperidinol scaffolds with high enantioselectivity. | nih.gov |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Arylboronic acids, Pyridine derivatives | Enantioenriched 3-substituted tetrahydropyridines, precursors to piperidines. | snnu.edu.cnorganic-chemistry.org |

| Chiral Phosphepine | [4+2] Annulation | Imines, Allenes | Functionalized piperidines with high stereoselectivity. | acs.org |

| s-BuLi / (-)-Sparteine | Deprotonation / Ring Expansion | N-Boc pyrrolidine, Aldehydes | Chiral β-hydroxy piperidines. | acs.org |

Diastereoselective Synthesis of Piperidine Scaffolds

For molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Several methodologies have been developed for the diastereoselective synthesis of substituted piperidine scaffolds.

Radical Cyclization : The radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates is a novel method for creating 2,4-disubstituted piperidines. organic-chemistry.org The choice of reagent can dramatically influence the diastereomeric ratio. Using tributyltin hydride (TBTH) typically gives trans-piperidines with modest selectivity, whereas tris(trimethylsilyl)silane (B43935) (TTMSS) can enhance the trans/cis ratio significantly, up to 99:1 in some cases. organic-chemistry.org

Directed Epoxidation : Densely substituted, oxygenated piperidines can be synthesized via diastereoselective epoxidation of tetrahydropyridines. acs.org For certain substrates, a new bifunctional epoxidation reagent was developed to direct the epoxidation to the more hindered face of the alkene through hydrogen bonding, overriding steric effects and leading to high diastereoselectivity. acs.org

Intramolecular Michael Addition : An intramolecular Michael-type reaction of β′-amino-α,β-unsaturated ketones provides a diastereoselective route to 2-mono- and 2,6-disubstituted piperidines. thieme-connect.com This strategy allows for the selective synthesis of the trans-2,6-piperidine isomer, regardless of the starting olefin geometry. thieme-connect.com

Thermodynamic Control : A diastereoselective synthesis of 2,6-syn-disubstituted piperidines has been achieved under thermodynamic control. rsc.org This method utilizes the ability of a 2-furanyl group to facilitate the equilibration of an adjacent chiral center, leading to high levels of the thermodynamically preferred syn-diastereomer. rsc.org

Advanced Synthetic Transformations Incorporating Diallylpiperidine Moiety

The diallyl functionality on the piperidine ring serves as a versatile chemical handle for further elaboration, enabling the synthesis of complex bicyclic and polycyclic structures.

Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis (RCM) is a powerful reaction that uses a metal catalyst, typically ruthenium-based, to form cyclic alkenes from diene precursors. organic-chemistry.orgwikipedia.org This reaction is driven by the formation of a stable cyclic product and the release of a volatile small molecule, usually ethylene (B1197577). wikipedia.org

In the context of a diallylpiperidine, RCM can be used to construct a new ring fused to the piperidine core. For example, a C2-symmetric 2,6-diallylpiperidine has been used as a chiral building block in the asymmetric synthesis of (+)-indolizidine 209D, a natural alkaloid. clockss.org The RCM of a diallylpiperidine derivative using a Grubbs catalyst would lead to the formation of a bicyclic indolizidine or quinolizidine (B1214090) skeleton, structures that are common in biologically active compounds. nih.govclockss.org The reaction is known for its tolerance of various functional groups, making it a valuable tool in complex molecule synthesis. organic-chemistry.orgwikipedia.org

Table 3: Application of RCM in Heterocyclic Synthesis

| Starting Material | Catalyst | Product Type | Significance | Reference |

| Diallylamines | Grubbs' Catalyst | Pyrrolines / Pyrroles | Tandem RCM/oxidation provides access to aromatic heterocycles. | organic-chemistry.org |

| C2-Symmetric 2,6-diallylpiperidine | Not specified, but typically Grubbs' | (+)-Indolizidine 209D | Demonstrates use of a diallylpiperidine precursor for natural product synthesis. | clockss.org |

| Diene with N, O, S, P, Si | Grubbs' or Schrock Catalyst | 5- to 90-membered heterocycles | Broad substrate scope for synthesizing diverse ring sizes and types. | wikipedia.org |

Coupling Reactions and Cross-Coupling Processes

The terminal double bonds of the allyl groups on a 2,2-diallylpiperidine are ideal substrates for a wide array of transition metal-catalyzed cross-coupling reactions. umb.edu These reactions allow for the introduction of various substituents, greatly expanding the molecular diversity accessible from a single precursor.

Suzuki Coupling : This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. nih.gov The allyl groups could potentially be transformed into organoboron species and then coupled with various aryl or vinyl halides to introduce new carbon-carbon bonds. nih.gov

Buchwald-Hartwig Amination : This is a palladium-catalyzed method for forming carbon-nitrogen bonds. organic-chemistry.org It could be used to couple aryl amines to a functionalized version of the allyl side chain, providing access to complex amine-containing structures. organic-chemistry.org

Heck Reaction : This reaction couples an alkene with an aryl or vinyl halide. umb.edu The allyl groups of the diallylpiperidine could directly participate in Heck reactions to attach aryl or other unsaturated groups.

Hiyama Coupling : This reaction involves the palladium-catalyzed coupling of organosilanes with organic halides. organic-chemistry.org The allyl groups could be derivatized into organosilanes for subsequent coupling, offering an alternative to boron-based methods. organic-chemistry.org

The ability to perform these transformations allows for the systematic modification of the diallylpiperidine scaffold, making it a valuable intermediate for creating libraries of complex molecules for various scientific applications.

Intramolecular Cyclization Approaches

The construction of the piperidine core of this compound can be efficiently achieved through various intramolecular cyclization strategies. These methods involve the formation of the heterocyclic ring from a linear precursor containing both the nitrogen atom and the reacting functionalities.

One prominent approach is the intramolecular cyclization of N-tethered alkenes. Organocatalytic methods, for instance, can facilitate the enantioselective synthesis of substituted piperidines through aza-Michael reactions. mdpi.com Another powerful technique is the intramolecular hydroalkenylation of 1,6-ene-dienes, which can be catalyzed by transition metals like nickel. mdpi.com In a proposed pathway, the nickel catalyst coordinates to the diene and inserts into the double bond, creating a stable allylic intermediate that subsequently undergoes cyclization to form the six-membered ring. mdpi.com

A highly relevant strategy for forming substituted piperidines is the Mannich-type intramolecular cyclization. This method can involve the cyclization of an allylsilane onto an iminium ion, providing a highly diastereoselective route to cis-disubstituted piperidines. researchgate.net Similarly, the Prins cyclization, which involves the intramolecular addition of a π-nucleophile like an alkene to an oxocarbenium ion or a related species, is a valuable tool for constructing heterocyclic systems. researchgate.net The use of electron-rich alkenes, such as allylsilanes, in what is known as a silyl-Prins cyclization, often leads to highly selective reactions. researchgate.net

Reductive amination of precursors containing a methoxyamine and a boronic ester can also lead to piperidine rings through an intramolecular process. mdpi.com This reaction proceeds via the formation of an N-B bond and a subsequent 1,2-metalate shift within a boron-intermediate. mdpi.com Gold-catalyzed cyclizations have also been developed, where a β-aryl gold-carbene intermediate, generated from a diazo-yne cyclization, can serve as a key component in forming polycyclic frameworks. nih.gov

Table 1: Overview of Selected Intramolecular Cyclization Strategies for Piperidine Synthesis

| Cyclization Type | Key Features | Catalyst/Reagent Example | Ref. |

| Aza-Michael Reaction | Organocatalytic, enantioselective | Quinoline organocatalyst | mdpi.com |

| Hydroalkenylation | Regioselective, mild conditions | Nickel catalyst with P-O ligand | mdpi.com |

| Mannich-type Cyclization | Highly diastereoselective | Based on allylsilane and iminium ion | researchgate.net |

| Silyl-Prins Cyclization | Stereoselective, uses electron-rich alkenes | Allylsilanes | researchgate.net |

| Reductive Amination | Involves boron-intermediates | Phenylsilane, Iron complex | mdpi.com |

Photochemical and Radical-Mediated Synthesis

Photochemical and radical-mediated reactions offer alternative and powerful pathways for the synthesis of piperidine derivatives. These methods often proceed under mild conditions and can provide access to complex molecular architectures.

Amidyl radicals are particularly useful in these synthetic schemes. beilstein-journals.org They can be generated from various precursors and are effective hydrogen atom transfer (HAT) reagents. beilstein-journals.org For example, a photocatalytic system can generate an amidyl radical, which then abstracts a hydrogen atom from a substrate to initiate a cyclization cascade. beilstein-journals.org The electronic properties of the amidyl radical and the substrate are crucial for the efficiency of the HAT process. beilstein-journals.org

A streamlined approach combines the activation of secondary amides with a photochemical radical alkylation step. nih.gov In this method, a secondary amide can be activated, for instance with triflic anhydride, to form an iminium ion intermediate. This intermediate is then subjected to a photochemical radical alkylation to yield α-branched secondary amines, including N-substituted piperidines. nih.gov The presence of free-radical species in such reactions can be confirmed through trapping experiments using agents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.gov

Radical cyclization can also be initiated using silyl radicals, even in aqueous media. conicet.gov.ar These reactions can be started using thermal initiators, photochemical methods, or dioxygen. conicet.gov.ar The silyl radical can initiate a chain process, leading to the cyclization of a suitable precursor, such as an iodo-functionalized alkene. conicet.gov.ar Furthermore, photochemical methods have been employed for the intramolecular [2+2] cycloaddition of dienes to form bicyclic piperidinones, which can be subsequently reduced to the corresponding piperidines. mdpi.com

Chemical Reactivity Investigations of 2,2 Diallylpiperidine Hydrochloride

Electrophilic and Nucleophilic Reactivity Profiling

The reactivity of 2,2-Diallylpiperidine (B12464727) hydrochloride can be understood by examining its interactions with electron-deficient (electrophilic) and electron-rich (nucleophilic) species.

Reaction with Electrophilic Reagents

The two allyl groups are the primary sites of reactivity towards electrophiles. The electron-rich π-bonds of the carbon-carbon double bonds can readily attack electrophilic species. In its hydrochloride salt form, the piperidine (B6355638) nitrogen is protonated, rendering its lone pair unavailable for reaction. However, upon deprotonation to the free amine, the nitrogen also becomes a potential nucleophilic center.

Typical electrophilic addition reactions involving the allyl groups include:

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) would lead to the addition across the double bonds, forming dihalogenated piperidine derivatives.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed via a carbocation intermediate, with the halogen adding to the more substituted carbon of the original double bond (Markovnikov's rule).

Hydration: Acid-catalyzed addition of water would result in the formation of alcohol functionalities on the allyl side chains.

The reactivity of allyl groups can be enhanced through the formation of allylboronate complexes, which increases their nucleophilicity by several orders of magnitude, allowing them to react with a wider array of carbon and heteroatom electrophiles. acs.org While allylboronic esters themselves are generally unreactive toward many electrophiles, their corresponding boronate complexes, formed by adding an aryllithium, show enhanced reactivity. acs.org

Table 1: Hypothetical Reactions with Electrophiles

| Electrophilic Reagent | Expected Product Type | Reaction Conditions |

|---|---|---|

| Br₂ in CCl₄ | Tetrabromo-diallylpiperidine derivative | Room Temperature |

| HBr | Bis(2-bromopropyl)piperidine derivative | Anhydrous conditions |

| H₂O / H₂SO₄ (cat.) | Bis(2-hydroxypropyl)piperidine derivative | Aqueous acid, heat |

Interaction with Nucleophilic Species

To react with nucleophiles, 2,2-Diallylpiperidine hydrochloride must first be converted to its free base form, 2,2-diallylpiperidine. The deprotonated secondary amine nitrogen possesses a lone pair of electrons, making it a potent nucleophile. chim.lu Secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group, though steric hindrance can play a role. acs.orgmasterorganicchemistry.com Cyclic secondary amines, like piperidine, often exhibit enhanced nucleophilicity compared to their acyclic counterparts. ambeed.comresearchgate.net

The nucleophilic nitrogen can participate in several key reactions:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) results in the formation of a tertiary amine. chim.lu

Acylation: Reaction with acyl chlorides or anhydrides yields an N-acylpiperidine derivative (an amide). chim.lu

The allyl groups themselves are generally not susceptible to direct nucleophilic attack unless activated. However, allylic halides are excellent electrophiles for SN2 reactions. libretexts.org Therefore, if the allyl groups of 2,2-diallylpiperidine were first functionalized to allylic halides, they would become reactive sites for nucleophiles.

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound involves the potential oxidation or reduction of the nitrogen atom and the allyl groups.

Electrochemical Analysis of Reactivity

Electrochemical methods, such as cyclic voltammetry, can be used to investigate the oxidation and reduction potentials of this compound. The electrochemical oxidation of aliphatic amines is a well-studied process, with secondary amines generally being easier to oxidize than primary amines. mdpi.com The oxidation typically proceeds through the formation of an aminium radical cation. mdpi.com

The allyl groups also represent sites for oxidation. Electrochemical allylic C-H amination is a known transformation where an alkene can be coupled with an amine. researchgate.netresearchgate.netacs.org In the case of 2,2-diallylpiperidine, intramolecular cyclization following oxidation could be a possibility. The oxidation of the allyl C-H bond can be facilitated by certain catalysts, leading to the formation of an allyl radical, which can be further oxidized to an allyl cation. beilstein-journals.org

A hypothetical electrochemical analysis would likely reveal oxidative peaks corresponding to the oxidation of the amine nitrogen and/or the allyl groups. The exact potentials would depend on the solvent, electrolyte, and electrode material used. elsevierpure.com

Table 2: Hypothetical Electrochemical Data

| Process | Species | Hypothetical Oxidation Potential (V vs. Ag/AgCl) | Notes |

|---|---|---|---|

| Oxidation | Piperidine Nitrogen | +0.8 to +1.2 V | Irreversible peak, formation of aminium radical |

| Oxidation | Allyl Group | > +1.5 V | Potential for polymerization or C-H activation |

Investigation of Reorganization Energies in Electron Transfer

The rate of an electron transfer reaction is governed not only by the thermodynamic driving force but also by the reorganization energy (λ). This energy is the sum of the inner-sphere (λin) and outer-sphere (λout) components. The inner-sphere reorganization energy relates to the structural changes within the molecule upon oxidation or reduction, while the outer-sphere component relates to the rearrangement of the surrounding solvent molecules. mit.eduacs.org

For the oxidation of the piperidine nitrogen in 2,2-diallylpiperidine, a significant inner-sphere reorganization energy would be expected. The geometry of the nitrogen center changes from pyramidal in the neutral amine to planar in the resulting aminium radical cation. This geometric change contributes to the activation barrier for electron transfer. mit.edu Computational methods like Density Functional Theory (DFT) are commonly used to calculate these reorganization energies. mit.edudtu.dk The reorganization energy for ammonia (B1221849) oxidation, for instance, has been calculated to be substantial (1.94 eV), which helps explain its slow electron transfer kinetics. mit.edu Similar principles would apply to the oxidation of 2,2-diallylpiperidine.

Table 3: Hypothetical Calculated Reorganization Energies for Amine Oxidation

| Parameter | Hypothetical Value (eV) | Contribution |

|---|---|---|

| Inner-sphere Reorganization Energy (λin) | 0.4 - 0.6 | Bond length and angle changes upon N-oxidation |

| Outer-sphere Reorganization Energy (λout) | 1.0 - 1.4 | Solvent molecule reorientation (e.g., in water) |

| Total Reorganization Energy (λtotal) | 1.4 - 2.0 | Sum of inner- and outer-sphere contributions |

Acid-Base Properties and Protonation States of the Piperidine Nitrogen

This compound is the salt of a strong acid (hydrochloric acid) and a weak base (2,2-diallylpiperidine). When dissolved in water, it dissociates into the 2,2-diallylpiperidinium cation and the chloride anion. The chloride ion is a spectator ion and does not affect the pH. The piperidinium (B107235) cation, however, is the conjugate acid of the weak base and will react with water in an equilibrium reaction to produce hydronium ions (H₃O⁺), making the solution acidic.

The key equilibrium is: C₅H₈N(CH₂CH=CH₂)₂H⁺ (aq) + H₂O (l) ⇌ C₅H₈N(CH₂CH=CH₂)₂ (aq) + H₃O⁺ (aq)

The position of this equilibrium is described by the acid dissociation constant (Kₐ) of the piperidinium ion. The pKₐ is a measure of the acidity of the conjugate acid. The pKₐ of the parent piperidinium ion is approximately 11.1-11.2. ambeed.comnih.gov The presence of the two allyl groups at the C2 position would be expected to have a minor electron-withdrawing inductive effect, which might slightly decrease the pKₐ (increase the acidity) compared to the unsubstituted piperidinium ion. Substituents on the piperidine ring can influence the pKₐ through inductive and electrostatic effects. rsc.orgresearchgate.net

Table 4: Acid-Base Properties

| Property | Value/Description |

|---|---|

| Compound Type | Salt of a weak base and a strong acid |

| Protonation Site | Piperidine Nitrogen |

| Behavior in Water | Acidic solution due to hydrolysis of the conjugate acid |

| Hypothetical pKₐ | 10.8 - 11.1 |

Role of the Hydrochloride Counterion in Reactivity

The formation of a hydrochloride salt is a common strategy to improve the water solubility and shelf-life of amines. cambridgemedchemconsulting.com In the case of this compound, the protonation of the basic nitrogen atom by hydrochloric acid results in the formation of a salt, which enhances its stability compared to the free base. cambridgemedchemconsulting.comquora.com This salt formation can be viewed as a form of protection for the amine, rendering the lone pair of electrons on the nitrogen unavailable for reactions where the amine would act as a nucleophile or a base. cambridgemedchemconsulting.com The reaction to form the hydrochloride salt is reversible; treatment with a stronger base than the piperidine itself will deprotonate the ammonium (B1175870) salt, regenerating the free amine. researchgate.net This property is often exploited in purification processes. quora.com

Amine hydrochlorides are considered latent forms of the more reactive free base. cambridgemedchemconsulting.com In certain applications, they can act as bifunctional reagents. For instance, in some copper-catalyzed reactions, amine hydrochlorides have been used for the aminochlorination of maleimides, where both the amine and the chloride participate in the reaction. nii.ac.jp While specific studies on this compound in this context are not available, this reactivity pattern highlights a potential area for future investigation. The hydrochloride salt form generally increases the stability of the compound, making it less prone to degradation under certain conditions compared to the volatile and more reactive free amine. cambridgemedchemconsulting.comacs.org

Basicity Studies of the Piperidine Nitrogen

The basicity of the piperidine nitrogen is a key factor in its chemical behavior. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2. quora.comfoodb.ca The introduction of substituents on the piperidine ring can significantly influence its basicity due to electronic and steric effects. cambridgemedchemconsulting.comtandfonline.com

Alkyl groups, being electron-donating, generally increase the basicity of amines. libretexts.org The two allyl groups at the C2 position of the piperidine ring in 2,2-diallylpiperidine are expected to have a modest electron-donating inductive effect, which would slightly increase the basicity compared to unsubstituted piperidine. However, the steric hindrance caused by the two bulky allyl groups at the alpha-position to the nitrogen could affect the accessibility of the lone pair for protonation, potentially leading to a decrease in basicity. nii.ac.jpbohrium.com The interplay of these electronic and steric factors determines the final pKa value.

While the specific pKa of this compound has not been reported in the reviewed literature, a comparison with related substituted piperidines can provide an estimate of its basicity.

| Compound | pKa of Conjugate Acid | Reference |

| Piperidine | 11.12 | foodb.ca |

| N-Methylpiperidine | 10.08 | srce.hr |

| 2,2,6,6-Tetramethylpiperidine (B32323) | 11.1 | yuntsg.com |

| Pyrrolidine (B122466) | 11.27 | quora.com |

| Ammonia | 9.25 | libretexts.org |

This table presents pKa values for related amines to provide context for the expected basicity of 2,2-diallylpiperidine.

The steric hindrance in 2,2,6,6-tetramethylpiperidine does not significantly alter its basicity compared to piperidine, suggesting that the steric effect of the diallyl groups in 2,2-diallylpiperidine might also have a minor impact on its intrinsic basicity. yuntsg.com However, the rate of protonation and deprotonation could be affected.

Stability and Degradation Pathways under Various Environmental Conditions

The stability of this compound is a critical aspect for its storage and application. As an amine salt, it is generally more stable than its free base form. cambridgemedchemconsulting.com However, the presence of the allyl groups introduces potential degradation pathways.

Oxidative Stability Assessments

The allyl groups in this compound are susceptible to oxidation. harvard.edu Oxidative cleavage of the double bonds can occur in the presence of strong oxidizing agents such as ozone or potassium permanganate (B83412), leading to the formation of aldehydes, ketones, or carboxylic acids. harvard.edu The nitrogen atom in the piperidine ring can also be oxidized, although the formation of the hydrochloride salt reduces its susceptibility to oxidation compared to the free amine.

Diallyl sulfide, a related compound, undergoes S-oxidation and further oxidation at the terminal double bonds. nih.gov Similarly, diallyl disulfide has been shown to increase the production of intracellular hydrogen peroxide, indicating its involvement in oxidative processes. nih.gov These findings suggest that the allyl groups in this compound are likely the primary sites for oxidative degradation.

| Oxidant | Potential Degradation Products | Reference |

| Ozone (O₃) | Aldehydes or carboxylic acids via ozonolysis. | harvard.edu |

| Potassium Permanganate (KMnO₄) | Diols, or cleavage to aldehydes/ketones/carboxylic acids. | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Epoxides, diols. | nih.gov |

| Air (O₂) | Slow oxidation, potentially forming hydroperoxides. |

This table outlines potential oxidative degradation pathways for the diallyl moiety of the compound.

Catalytic Applications and Ligand Properties

While specific catalytic applications of this compound are not extensively documented, the parent compound and its derivatives have shown utility in synthesis, particularly as building blocks and ligands.

The gem-diallyl group in 2,2-diallylpiperidine makes it an excellent substrate for ring-closing metathesis (RCM) to form spiro-heterocycles. researchgate.netorkg.org RCM is a powerful method for the synthesis of cyclic compounds, including those with significant ring strain. organic-chemistry.orgwikipedia.org The N-protected derivatives of 2,2-diallylpiperidine have been used in RCM reactions to generate spiro[4.5]decane systems.

For example, N-benzoyl-2,2-diallylpiperidine undergoes RCM in the presence of a Grubbs catalyst to yield a spiro-cyclopentene derivative. harvard.edu

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

| N-Benzoyl-2,2-diallylpiperidine | Grubbs I | CH₂Cl₂, reflux | 8-Benzoyl-1-azaspiro[4.5]dec-6-ene | Not specified | harvard.edu |

| N-Boc-diallylamine | Grubbs I (0.5 mol%) | CH₂Cl₂, reflux, 2.5h | N-Boc-3-pyrroline | 90-94% | orgsyn.org |

This table provides examples of ring-closing metathesis reactions of diallyl-substituted amines.

Derivatization Strategies for 2,2 Diallylpiperidine Hydrochloride

Functionalization of the Piperidine (B6355638) Ring System

The piperidine ring of 2,2-diallylpiperidine (B12464727) hydrochloride offers a key site for modification, primarily at the nitrogen atom. These transformations are fundamental in altering the electronic and steric properties of the molecule.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions. These reactions are essential for introducing a variety of substituents at the nitrogen atom.

N-Alkylation: The N-alkylation of piperidines can be achieved using various alkylating agents. While direct N-alkylation of 2,2-diallylpiperidine is a standard transformation, general methods often involve the use of alkyl halides or other electrophiles in the presence of a base to neutralize the generated acid. nih.govd-nb.infobeilstein-journals.org The choice of reaction conditions, including the solvent and the base, can influence the efficiency of the alkylation. d-nb.info For instance, the use of sodium hydride in tetrahydrofuran (B95107) (THF) is a common system for the N-alkylation of related heterocyclic compounds. d-nb.info

N-Acylation: The N-acylation of 2,2-diallylpiperidine hydrochloride has been demonstrated with the use of acylating agents such as benzoyl chloride. In a specific example, this compound was treated with benzoyl chloride in the presence of potassium carbonate in dichloromethane (B109758) to yield the corresponding N-benzoyl derivative. uva.nl This reaction proceeds by the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the acyl halide.

Table 1: N-Acylation of this compound This table is interactive. Click on the headers to sort.

| Reactant | Reagent | Base | Solvent | Product |

|---|

Halogenation and Related Modifications

Halogenation of the piperidine ring can introduce functional handles for further synthetic transformations. While direct halogenation on the carbon framework of the piperidine ring of 2,2-diallylpiperidine is not extensively documented in specific literature, general principles of alkane halogenation can be applied. libretexts.org Free radical halogenation, initiated by UV light or heat, can lead to the substitution of hydrogen atoms with halogens, though this method can lack selectivity and result in a mixture of products. libretexts.orgyoutube.com

A related transformation, halocyclocarbamation, has been demonstrated on homoallylamines, which share structural similarities with 2,2-diallylpiperidine. researchgate.net This type of reaction involves the addition of a source of cationic halogen to an N-protected homoallylamine, leading to the formation of a halogenated cyclic carbamate. researchgate.net

Transformations Involving the Allyl Moieties

The two allyl groups of this compound are rich in chemical reactivity, providing avenues for a wide range of modifications to the peripheral structure of the molecule.

Epoxidation and Dihydroxylation Reactions

The double bonds of the allyl groups are susceptible to oxidation reactions, leading to the formation of epoxides or diols.

Epoxidation: The epoxidation of alkenes is a common transformation that can be achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.compressbooks.pub This reaction proceeds via a concerted mechanism to form an epoxide, a three-membered cyclic ether. pressbooks.pub The resulting epoxide is a valuable intermediate that can undergo ring-opening reactions with various nucleophiles. chemistrysteps.compressbooks.pub

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond of the allyl groups. This can be achieved through two main stereochemical pathways:

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orglibretexts.org This process results in the formation of a trans-diol. pressbooks.pub

Syn-dihydroxylation: This can be accomplished using reagents such as osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org These reactions proceed through a cyclic intermediate to yield a cis-diol. libretexts.org The use of a catalytic amount of osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) is a common practice to circumvent the toxicity and expense of the stoichiometric reagent. pressbooks.pub

Table 2: General Methods for Epoxidation and Dihydroxylation of Alkenes This table is interactive. Click on the headers to sort.

| Transformation | Reagent(s) | Stereochemistry | Product |

|---|---|---|---|

| Epoxidation | m-CPBA | Syn-addition | Epoxide |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-addition | trans-Diol |

Hydrogenation and Reductive Transformations

The double bonds of the allyl groups can be reduced to the corresponding saturated propyl groups through hydrogenation. This transformation is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (Adam's catalyst). The hydrogenation of a related 2,6-diallylpiperidine derivative has been reported as a step in the synthesis of the alkaloid (±)-hippodamine. uab.cat This reduction simplifies the structure and removes the reactivity associated with the double bonds.

Olefin Metathesis and Cross-Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. For 2,2-diallylpiperidine, both ring-closing metathesis (RCM) and cross-metathesis (CM) are viable strategies.

Ring-Closing Metathesis (RCM): The two allyl groups on the same carbon atom of the piperidine ring are suitably positioned for RCM. This intramolecular reaction would lead to the formation of a spirocyclic system containing a new ring fused to the piperidine ring at the C2 position, with the concurrent release of ethylene (B1197577). sigmaaldrich.com Ruthenium-based catalysts, such as Grubbs catalysts, are commonly employed for this transformation. harvard.eduorganic-chemistry.org Notably, the hydrochloride salt of an amine can undergo efficient RCM, making this a directly applicable strategy for this compound. harvard.edu

Cross-Metathesis (CM): This intermolecular reaction involves the reaction of one or both of the allyl groups with another olefin to form new, longer-chain alkenes. organic-chemistry.orged.ac.uk The selectivity of cross-metathesis can be influenced by the nature of the reacting olefins and the choice of catalyst. organic-chemistry.orged.ac.uk This reaction allows for the introduction of a wide variety of functionalized side chains onto the piperidine scaffold. beilstein-journals.org

Table 3: Olefin Metathesis Strategies for 2,2-Diallylpiperidine This table is interactive. Click on the headers to sort.

| Metathesis Type | Description | Potential Product |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of the two allyl groups. | Spirocyclic piperidine derivative |

Conversion into Chiral Building Blocks and Intermediates

The transformation of the achiral this compound into chiral, enantiomerically enriched building blocks is a key strategy to enhance its synthetic utility. The diallylic substitution pattern at the C2 position and the piperidine ring itself offer multiple handles for introducing chirality.

One potential pathway to access chiral derivatives involves the asymmetric modification of the allyl groups. For instance, methods analogous to the rhodium-catalyzed asymmetric carboxylation of ester-containing allylic bromides could potentially be adapted. rsc.org This would involve initial functionalization of the allyl groups to introduce a suitable leaving group, followed by a catalytic asymmetric addition of a carboxylate. Such a transformation would generate a stereogenic center at the carbon bearing the two carboxylate groups, yielding a chiral geminal-dicarboxylate. rsc.org The resulting products, with their multiple functional groups, would be valuable intermediates for the synthesis of complex molecules, including chiral lactones through ring-closing metathesis. rsc.org

Another approach could leverage the piperidine nitrogen. Asymmetric reduction of the corresponding pyridine (B92270) precursor to 2,2-diallylpiperidine could provide an enantioselective route to chiral piperidines. While direct asymmetric hydrogenation of 2-alkylpyridines has been demonstrated using iridium catalysts with chiral ligands like MeO-BoQPhos to achieve high enantioselectivity nih.gov, the synthesis of the requisite 2,2-diallylpyridine precursor would be a necessary first step. The resulting enantioenriched 2,2-diallylpiperidine could then serve as a chiral scaffold for further modifications of the allyl groups.

Furthermore, the synthesis of nine-membered diallylic cyclic amides, which exhibit stable planar chirality, offers a precedent for generating chirality from diallylic structures. researchgate.net While this involves a different heterocyclic system, the principles of transforming planar chirality into central chirality could inspire novel strategies for 2,2-diallylpiperidine. This might entail N-acylation followed by a metal-catalyzed cyclization that proceeds with high stereocontrol.

The table below summarizes potential chiral building blocks derivable from 2,2-diallylpiperidine.

| Starting Material | Potential Chiral Product | Key Transformation | Potential Application |

| 2,2-Diallylpiperidine | (R)- or (S)-2,2-Diallylpiperidine | Asymmetric hydrogenation of the corresponding pyridine | Chiral ligand synthesis, asymmetric catalysis |

| Functionalized 2,2-diallylpiperidine | Chiral geminal-dicarboxylate derivative | Asymmetric carboxylation of an allylic precursor | Intermediate for chiral lactones and polyketides |

| N-Acyl-2,2-diallylpiperidine | Planar chiral macrocycle | Metal-catalyzed cyclization | Asymmetric synthesis |

Synthesis of Conjugates and Probes for Biological Research

The piperidine scaffold is a common motif in biologically active compounds and is increasingly being incorporated into chemical probes to study biological systems. researchgate.netthieme-connect.com The diallyl functionality of this compound provides a unique handle for the attachment of reporter groups, such as fluorophores or affinity tags, to create conjugates and probes for biological research.

A primary strategy for developing probes from 2,2-diallylpiperidine involves the functionalization of the allyl groups. For example, the terminal double bonds can undergo a variety of addition reactions to introduce functionalities suitable for conjugation. One common approach is the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org This would involve the initial conversion of one or both allyl groups into an azide (B81097) or alkyne. For instance, hydroboration-oxidation of an allyl group could yield a terminal alcohol, which can then be converted to an azide. The resulting azide-functionalized piperidine derivative can then be "clicked" with an alkyne-containing fluorophore, biotin, or other reporter molecule.

Alternatively, the synthesis of fluorescent probes can be achieved by directly incorporating the piperidine moiety as an auxochrome to a fluorophore. The nitrogen atom of the piperidine can influence the photophysical properties of a dye, and this has been exploited in the design of rhodamine-based fluorescent probes with improved quantum yields. bohrium.com While this typically involves aromatic piperidine derivatives, the saturated piperidine ring of 2,2-diallylpiperidine could also be appended to a fluorophore scaffold to modulate its properties.

The synthesis of bioprobes for specific enzymes is another promising application. For example, bioprobes for lysyl oxidases have been developed that consist of a warhead that binds to the enzyme's active site, a linker, and an affinity tag. google.com The diallyl groups of 2,2-diallylpiperidine could be elaborated to incorporate a suitable warhead, while the piperidine nitrogen could serve as an attachment point for a linker connected to a reporter group.

The table below outlines potential conjugates and probes that could be synthesized from this compound.

| Probe/Conjugate Type | Synthetic Strategy | Reporter Group | Potential Biological Application |

| Fluorescent Probe | Click chemistry conjugation to an allyl group | Fluorescent dye (e.g., BODIPY, Rhodamine) | Cellular imaging, tracking distribution |

| Affinity Probe | Functionalization of an allyl group with biotin | Biotin | Protein target identification, pull-down assays |

| Enzyme-targeted Bioprobe | Elaboration of allyl groups into a warhead and linker attachment to the piperidine nitrogen | Fluorophore or affinity tag | Enzyme activity assays, inhibitor screening |

| Diazo-based Photoaffinity Probe | Conversion of an allyl group to a diazo-containing moiety | Diazo group | Covalent labeling and identification of binding partners |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the molecular structure of 2,2-Diallylpiperidine (B12464727) hydrochloride in solution. Through various NMR experiments, it is possible to map out the carbon skeleton and the spatial relationships between protons.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides essential information about the chemical environment of individual atoms. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. chemicalbook.com For piperidine (B6355638) derivatives, proton signals are typically observed in specific regions of the spectrum. The ¹³C NMR spectrum indicates the number of non-equivalent carbons and their nature (e.g., C, CH, CH₂, CH₃). acs.orgnp-mrd.orglibretexts.org

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure from the individual NMR signals.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within the molecule. sdsu.eduuvic.ca

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹J-coupling). sdsu.eduresearchgate.netustc.edu.cncolumbia.edu This is a highly sensitive technique for assigning protons to their corresponding carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between carbons and protons over two to three bonds (²J- and ³J-coupling), which is crucial for connecting different fragments of the molecule. researchgate.netustc.edu.cncolumbia.edu

The expected chemical shifts for 2,2-Diallylpiperidine hydrochloride can be predicted based on data from similar piperidine structures and general chemical shift tables. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~60-65 |

| C3 | ~1.6-1.8 | ~20-25 |

| C4 | ~1.5-1.7 | ~25-30 |

| C5 | ~1.6-1.8 | ~20-25 |

| C6 | ~2.8-3.0 | ~45-50 |

| Allyl CH₂ (attached to C2) | ~2.2-2.4 | ~35-40 |

| Allyl CH | ~5.7-5.9 | ~130-135 |

| Allyl CH₂ (terminal) | ~5.0-5.2 | ~115-120 |

| NH₂⁺ | Variable | - |

Note: These are estimated values and can vary based on solvent and experimental conditions.

The piperidine ring is not static and can exist in different conformations, primarily chair forms that can interconvert. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational dynamics. researchgate.netoptica.org By recording NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals, which can be used to calculate the energy barriers for conformational changes, such as ring inversion or rotation around single bonds. clockss.orgbeilstein-journals.org For N-substituted piperidines, the rotation around the C-N bond can also be a source of dynamic behavior observable by NMR. researchgate.netbeilstein-journals.org The presence of bulky diallyl groups at the C2 position is expected to influence the conformational equilibrium and the energy barriers of these dynamic processes.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. foodandnutritionjournal.org For this compound, HRMS would be used to confirm the molecular formula, C₁₁H₂₀ClN, by precisely measuring the mass of the protonated molecule [M+H]⁺. clockss.orgresearchgate.netmdpi.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragments are mass-analyzed. wikipedia.orgresearchgate.net This process, often involving collision-induced dissociation (CID), provides valuable structural information by revealing how the molecule breaks apart. wikipedia.org The fragmentation pattern of this compound would be characteristic of its structure, with expected losses of the allyl groups and fragmentation of the piperidine ring. This data is crucial for confirming the connectivity of the atoms within the molecule. nih.gov

Table 2: Potential Fragmentation Pathways for 2,2-Diallylpiperidine [M+H]⁺ in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| 166.1590 | 124.1119 | 42.0471 (C₃H₆) | Loss of an allyl group |

| 166.1590 | 82.0649 | 84.0941 (C₆H₁₂) | Loss of both allyl groups |

| 124.1119 | 96.0806 | 28.0313 (C₂H₄) | Fragmentation of the piperidine ring |

Note: The m/z values are for the free base. The hydrochloride salt would typically be analyzed as the protonated free base in the gas phase.

The choice of ionization technique is critical for successfully analyzing a compound by mass spectrometry.

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds. nih.gov It is well-suited for analyzing this compound, likely forming the protonated molecular ion [M+H]⁺ in the positive ion mode. foodandnutritionjournal.orgresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is used for less polar compounds and involves gas-phase ion-molecule reactions. nih.govnih.gov It could also be used to analyze the target compound, typically producing [M+H]⁺ ions. nih.gov

Atmospheric Pressure Photoionization (APPI) is another ionization method that can be used for nonpolar compounds, but ESI and APCI are generally more common for amine hydrochlorides. nih.gov

The selection between ESI and APCI would depend on the specific analytical conditions and the matrix in which the compound is being analyzed. nih.gov

Vibrational Spectroscopy (IR, Raman)

In the IR spectrum, the presence of the hydrochloride salt is confirmed by the characteristic broad absorption band of the N-H⁺ stretching vibration in the piperidinium (B107235) ring. The allyl groups give rise to distinct signals, including C-H stretching vibrations for the sp² carbons (typically above 3000 cm⁻¹) and the C=C stretching vibration around 1640 cm⁻¹. C-H stretching and bending vibrations from the piperidine ring's methylene (B1212753) groups are also prominent in the fingerprint region. americanpharmaceuticalreview.com

Raman spectroscopy provides complementary information. The symmetric C=C stretching of the allyl groups is expected to produce a strong Raman signal. americanpharmaceuticalreview.com C-H stretching vibrations are also pronounced in Raman spectra. americanpharmaceuticalreview.com The low-frequency region of the Raman spectrum (5 cm⁻¹ to 400 cm⁻¹) can provide information about lattice vibrations (phonon modes) in the crystalline solid, which is inaccessible to routine IR spectroscopy. spectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| N-H⁺ Stretch | Piperidinium ion | ~2700-3100 (broad) | IR |

| C-H Stretch (sp²) | Allyl C=C-H | ~3010-3095 | IR, Raman |

| C-H Stretch (sp³) | Piperidine -CH₂- | ~2850-2960 | IR, Raman |

| C=C Stretch | Allyl group | ~1640 | IR, Raman (strong) |

| CH₂ Bend | Piperidine -CH₂- | ~1450 | IR |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org For this compound, this technique would provide unequivocal proof of its molecular structure, including the conformation of the piperidine ring (typically a chair conformation), the orientation of the two allyl substituents at the C2 position, and the location of the chloride counter-ion relative to the protonated nitrogen atom. nih.govnih.gov

The analysis of a suitable single crystal would yield detailed data on bond lengths, bond angles, and torsion angles. nih.gov Furthermore, it would reveal the crystal packing arrangement, stabilized by intermolecular forces such as hydrogen bonding between the N-H⁺ group and the chloride anion (Cl⁻), as well as van der Waals interactions. mdpi.commdpi.com This information is critical for understanding the physical properties of the solid material. The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined. nih.govmdpi.com

| Parameter | Description | Example Data |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₁H₂₀ClN |

| Formula Weight | The mass of one mole of the compound. | 201.74 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Z | The number of molecules per unit cell. | 4 |

| Key Bond Length (N-H...Cl) | Distance of the hydrogen bond. | ~3.1 Å |

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradants.

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity. japsonline.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar to moderately non-polar compounds like hydrochloride salts. researchgate.net In a typical RP-HPLC method, this compound would be separated on a non-polar stationary phase, such as a C18 (octadecylsilyl) column, using a polar mobile phase. nih.gov The mobile phase often consists of a mixture of water or an aqueous buffer (to control pH and ensure consistent ionization) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Detection is commonly performed using a UV detector. turkjps.org

Normal-Phase HPLC (NP-HPLC) is an alternative that uses a polar stationary phase (e.g., silica (B1680970) or cyano-bonded silica) and a non-polar mobile phase (e.g., heptane (B126788) or hexane (B92381) with a polar modifier like ethanol (B145695) or isopropanol). nih.govresearcher.life NP-HPLC can offer different selectivity compared to RP-HPLC and may be advantageous for separating certain impurities. For basic compounds like piperidine derivatives, a basic additive such as diethylamine (B46881) or n-propylamine may be added to the mobile phase to improve peak shape and prevent interactions with residual silanols on the silica surface. nih.gov

| Parameter | Reversed-Phase (RP-HPLC) | Normal-Phase (NP-HPLC) |

|---|---|---|

| Stationary Phase (Column) | C18, 250 x 4.6 mm, 5 µm | Silica or Cyano (CN), 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.025M Phosphate Buffer (pH 3.0) | n-Hexane : Ethanol : Diethylamine |

| Detection | UV at ~210 nm | UV at ~210 nm |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 30°C | 30°C |

Chiral HPLC is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. elementlabsolutions.com The compound this compound is achiral. It does not possess a stereocenter, as the C2 carbon of the piperidine ring is bonded to two identical allyl groups. Since there are no enantiomers of this compound, chiral HPLC is not an applicable technique for its analysis.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Due to the salt form and resulting low volatility of this compound, direct analysis by GC can be challenging and may lead to thermal degradation in the injector port. unodc.org

However, the free base form, 2,2-Diallylpiperidine, is significantly more volatile and amenable to GC analysis. The analysis would typically be performed by dissolving the free base in a suitable organic solvent and injecting it into the GC system. A common setup would involve a capillary column, such as one coated with a non-polar stationary phase (e.g., DB-1 or similar polydimethylsiloxane), and a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds. nih.gov For definitive identification, a mass spectrometer (MS) can be used as the detector (GC-MS), providing both retention time data and a mass spectrum of the compound and any impurities. mdpi.com

| Parameter | Condition |

|---|---|

| Column | DB-1 (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250°C |

| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280°C (FID) |

High-Performance Liquid Chromatography (HPLC)

Other Advanced Analytical Techniques

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral compounds like 2,2-Diallylpiperidine, which exists as a pair of enantiomers, chiral CE is a powerful tool for enantiomeric separation and the determination of enantiomeric purity. google.com This is typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors for the separation of piperidine derivatives. springernature.comacs.orgnih.gov The differential interaction of the enantiomers with the chiral selector leads to different migration times, allowing for their separation.

The resolution of enantiomers in chiral CE is influenced by several factors, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature.

Illustrative Data for Chiral CE Analysis:

The following table illustrates the potential separation of the enantiomers of 2,2-Diallylpiperidine using a hypothetical chiral CE method with a cyclodextrin-based chiral selector.

| Enantiomer | Hypothetical Migration Time (min) | Peak Area (%) |

| (R)-2,2-Diallylpiperidine | 12.5 | 50.0 |

| (S)-2,2-Diallylpiperidine | 13.1 | 50.0 |

This table is for illustrative purposes only and does not represent actual experimental data for a racemic mixture.

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration of stereocenters in chiral molecules. mdpi.com For piperidine alkaloids and their derivatives, ECD has been successfully used to assign the absolute stereochemistry by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations. acs.orgresearchgate.netnih.govresearchgate.net

The ECD spectrum of a molecule is highly sensitive to its three-dimensional structure. Each enantiomer of a chiral compound will produce an ECD spectrum that is a mirror image of the other. By calculating the theoretical ECD spectra for both possible enantiomers (e.g., R and S configurations) of 2,2-Diallylpiperidine and comparing them to the experimental spectrum, the absolute configuration of the sample can be unambiguously determined.

Illustrative ECD Data Interpretation:

A hypothetical scenario for determining the absolute configuration of an enantiomerically enriched sample of 2,2-Diallylpiperidine is described below.

| Spectrum | Key Cotton Effects (Wavelength, nm) | Sign of Cotton Effect |

| Experimental | ~210 | Positive |

| Calculated for (R)-enantiomer | ~212 | Positive |

| Calculated for (S)-enantiomer | ~212 | Negative |

This table is for illustrative purposes only and does not represent actual experimental data.

In this illustrative example, the positive Cotton effect observed in the experimental spectrum around 210 nm matches the predicted spectrum for the (R)-enantiomer, thus allowing for the assignment of the absolute configuration as R.

Stereochemical and Conformational Analysis

Conformational Isomerism of the Piperidine (B6355638) Ring

The six-membered piperidine ring is not planar and, much like cyclohexane, adopts puckered conformations to minimize angular and torsional strain. wikipedia.org

The most stable conformation for an unsubstituted piperidine ring is the chair form. wikipedia.org This conformation effectively minimizes steric and torsional strain by staggering adjacent C-H bonds. In 2,2-Diallylpiperidine (B12464727) hydrochloride, the piperidine ring is expected to preferentially adopt a chair conformation. ias.ac.in However, the presence of two bulky allyl groups at the C2 position introduces significant 1,3-diaxial interactions, which can destabilize the classic chair form. In highly substituted or sterically crowded piperidines, alternative conformations such as twisted-boat or boat forms can become populated. ias.ac.inresearchgate.netscholarsportal.info The significant steric hindrance from the gem-diallyl groups could therefore lead to an equilibrium that includes contributions from these higher-energy boat conformations. researchgate.net

The piperidine ring can undergo a conformational "flip" or ring inversion, interconverting between two chair forms. For the parent piperidine molecule, the free energy activation barrier for this process is approximately 10.4 kcal/mol. wikipedia.orgijrst.com This process is distinct from the lower-energy nitrogen inversion (barrier of ~6.1 kcal/mol), where the hydrogen atom on the nitrogen flips between axial and equatorial positions. wikipedia.orgijrst.com The presence of substituents on the ring can significantly alter the energy barrier to ring inversion. sid.ir For 2,2-Diallylpiperidine hydrochloride, the gem-diallyl substitution at the C2 position is expected to influence the energy landscape of this inversion, potentially altering the stability of the transition state and thus changing the energy barrier compared to the unsubstituted ring.

| Process | Estimated Free Energy Activation Barrier (kcal/mol) | Reference |

|---|---|---|

| Ring Inversion | 10.4 | wikipedia.orgijrst.com |

| Nitrogen Inversion | 6.1 | wikipedia.orgijrst.com |

Rotational Isomerism of the Allyl Substituents

The two allyl groups attached to the C2 position of the piperidine ring possess rotational freedom around the C2-C(allyl) single bonds. However, this rotation is not entirely free and is restricted by steric hindrance. The two bulky allyl groups will sterically interact with each other and with the adjacent atoms of the piperidine ring. This leads to the existence of rotational isomers, or rotamers, with distinct potential energy minima. The partial double-bond character that can arise from conjugation between the piperidine nitrogen lone pair and adjacent π-systems in some derivatives can create a pseudoallylic strain, which often forces substituents at the 2-position into an axial orientation to minimize this strain. acs.org While the nitrogen in this compound is protonated, the steric bulk of the allyl groups themselves will dictate their preferred orientations to minimize van der Waals repulsion.

Intermolecular Interactions and Hydrogen Bonding

As a hydrochloride salt, the molecule exists as a protonated piperidinium (B107235) cation and a chloride anion. This ionic nature introduces strong electrostatic forces and dictates the primary hydrogen bonding patterns.

of this compound

The stereochemistry of a molecule is determined by the three-dimensional arrangement of its atoms. A key concept in stereochemistry is chirality, which arises when a molecule is non-superimposable on its mirror image. jumedicine.com

Chirality and Stereogenic Centers in this compound

A primary determinant of chirality in many organic molecules is the presence of a stereogenic center, often a carbon atom bonded to four different substituent groups. ualberta.ca In the case of this compound, the piperidine ring is substituted at the C2 position.

The groups attached to the C2 carbon are as follows:

The nitrogen atom of the piperidine ring.

The C3 carbon atom of the piperidine ring.

An allyl group (–CH₂–CH=CH₂).

A second, identical allyl group (–CH₂–CH=CH₂).

Since the C2 carbon is bonded to two identical allyl groups, it does not satisfy the requirement of having four distinct substituents. Therefore, the C2 carbon in this compound is not a stereogenic center. The molecule possesses a plane of symmetry that passes through the nitrogen and C5 carbon, making it an achiral molecule. jumedicine.com

Enantiomeric Forms and Diastereomers

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. jumedicine.comoregonstate.edu The existence of enantiomers is a defining feature of chiral molecules. As this compound is achiral, it cannot exist in enantiomeric forms; the molecule and its mirror image are identical and superimposable. khanacademy.org

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edu This class of isomerism occurs in compounds with two or more stereocenters. libretexts.org Since this compound has no stereogenic centers, it does not have any stereoisomers and therefore cannot have diastereomers.

Assignment of Absolute and Relative Configurations

The assignment of absolute and relative configurations is a method used to describe the specific three-dimensional arrangement of atoms at a chiral center.

Absolute Configuration: This describes the exact spatial arrangement of substituents at a single stereogenic center, commonly designated using the Cahn-Ingold-Prelog (R/S) convention. libretexts.org

Relative Configuration: This relates the configuration of a molecule to another, often a standard like glyceraldehyde (D/L system), or describes the relationship between multiple stereocenters within the same molecule (e.g., cis/trans). libretexts.orgchemistrytalk.org

Because this compound is an achiral molecule and lacks any stereogenic centers, the concepts of absolute and relative configuration are not applicable.

Influence of Substituents on Stereochemical Features

While this compound itself is achiral, the introduction of additional or different substituents to the piperidine ring can create stereogenic centers and significantly influence the molecule's stereochemical and conformational properties. The nature, position, and orientation of substituents dictate the conformational preferences and can impact the chemical properties of piperidine derivatives. cdnsciencepub.comrsc.org

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. Substituents can occupy either an axial or an equatorial position. Generally, bulkier substituents prefer the more stable equatorial position to avoid 1,3-diaxial interactions.

Stereoelectronic effects also play a crucial role. The orientation of a substituent can alter the molecule's electronic properties. For instance, studies on hydroxylated piperidines have shown that an equatorial hydroxyl group has a different electron-withdrawing effect compared to an axial one, which in turn affects the basicity (pKa) of the piperidine nitrogen. researchgate.net This is attributed to differences in charge-dipole interactions between the conformers. researchgate.net

The table below summarizes the general influence of substituents on the stereochemistry of the piperidine ring, based on established principles.

| Substituent Property | Influence on Piperidine Ring Stereochemistry | Research Findings Summary |

| Position (C2, C3, C4) | The position of substitution is fundamental to the potential for chirality and influences which chair conformation is preferred. C2 and C3 substitution can have strong effects on the nitrogen's basicity due to proximity. | C-H functionalization is electronically favored at the C2 position, while the C4 position is often the most sterically accessible. nih.gov |

| Size (Steric Bulk) | Larger substituents (e.g., t-butyl) have a strong preference for the equatorial position to minimize steric strain from 1,3-diaxial interactions. This can lock the ring into a specific conformation. | The conformational preference of groups like ethoxycarbonyl on the piperidine ring can be influenced by dipolar repulsions with the nitrogen lone pair. rsc.org |

| Electronic Nature | Electron-withdrawing or donating groups can influence the basicity of the piperidine nitrogen. This effect can be dependent on whether the substituent is axial or equatorial. | A consistent difference in basicity is observed between stereoisomers with axial versus equatorial hydroxyl groups at the C3 or C4 positions. researchgate.net |

| Number of Substituents | Introducing a second, different substituent can create diastereomers (e.g., cis and trans isomers), each with unique physical properties and conformational preferences. rsc.org | In molecules with multiple stereocenters, the possible stereoisomers include enantiomeric pairs and diastereomers. libretexts.org |

In the specific case of this compound, the two allyl groups at the C2 position exert a significant steric effect, influencing the conformational equilibrium of the piperidine ring and the steric accessibility of the nitrogen atom.

Molecular Modeling and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. These methods are instrumental in understanding the fundamental properties of 2,2-Diallylpiperidine (B12464727) hydrochloride.

Density Functional Theory (DFT) Studies